7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.BrH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJKLBZVXBZICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820245-54-3 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820245-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (abbreviated as 7-MeI) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of 7-MeI, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₉BrN₂O₂
- Molecular Weight : Approximately 257.08 g/mol
- Structure : Characterized by imidazole and pyridine rings that contribute to its reactivity and biological interactions.
7-MeI exhibits several key biological activities:
-
Cytochrome P450 Inhibition :
- The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens, suggesting that 7-MeI may influence the pharmacokinetics of various drugs and carcinogenic substances.
-
Antimicrobial Activity :
- Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be fully elucidated. The compound's structure suggests it may interact with bacterial cell membranes or essential metabolic pathways.
- Anticancer Potential :
Case Studies and Research Findings
Several studies have highlighted the biological activity of 7-MeI:
- Inhibition Studies : A study demonstrated that 7-MeI significantly inhibited CYP1A2 activity in vitro, which is critical for understanding its role in drug interactions and metabolism. The inhibition percentage was found to be substantial at varying concentrations, indicating a dose-dependent effect .
- Antituberculosis Activity : Related compounds within the imidazo[1,2-a]pyridine class have shown significant activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives with structural similarities to 7-MeI exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, suggesting that modifications to the imidazo[1,2-a]pyridine framework could enhance efficacy against resistant strains .
- Selectivity and Toxicity : In vitro studies have indicated that some derivatives of 7-MeI show non-toxicity against various human cell lines while maintaining potent antimicrobial activity. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Table: Summary of Biological Activities
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic properties of 7-MeI is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further research is necessary to establish comprehensive pharmacokinetic profiles.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl hydrobromide
- Molecular Formula : C₉H₈N₂O₂·HBr
- Molecular Weight : 257.07 g/mol (free acid: 176.17 g/mol)
- CAS Registry Number : 80353-94-2 (free acid)
- Key Synonyms: SC-17621 (SynChem, Inc.), 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid .
Synthesis: The compound is synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid under optimized conditions (e.g., catalytic p-toluenesulphonic acid in DMF at 125°C) . SynChem, Inc. provides the hydrobromide salt at 95% purity .
Applications: Used as a precursor in drug discovery, notably in synthesizing histone methyltransferase inhibitors (e.g., compound 15 in ) .
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold is modified at positions 3, 5, 6, 7, or 8 with groups like methyl, bromo, methoxy, or trifluoromethyl. Key examples include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
